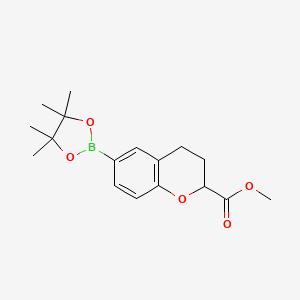

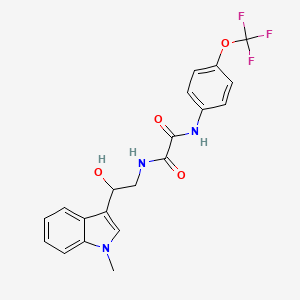

2-甲氧羰基-3,4-二氢-2H-苯并吡喃-6-硼酸脂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester involves several key steps, including alkylation, coupling reactions, and the use of boronic acid esters. For instance, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate demonstrates the incorporation of boronic acid moiety through alkylation as a crucial step (Hsiao, 1998).

Molecular Structure Analysis

The molecular structure of compounds containing boronic acid pinacol esters is characterized by their boron-containing functional groups, which significantly influence their reactivity and applications in synthesis. The study of their molecular and crystal structures, such as in substituted 2-aminobenzo[b]pyrans, helps in understanding their chemical behavior and potential applications (Shestopalov et al., 2003).

Chemical Reactions and Properties

Boronic acid pinacol esters participate in a wide range of chemical reactions, including Suzuki couplings, which are pivotal in constructing complex molecules. The improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester illustrates the utility of these compounds in coupling reactions, showcasing their role in synthesizing biologically relevant compounds (Mullens, 2009).

Physical Properties Analysis

The physical properties of boronic acid pinacol esters, such as solubility, stability, and crystallinity, are essential for their practical applications in synthesis and material science. The analysis and optimization of these properties enable the efficient use of these compounds in various chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of 2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester and related compounds, including reactivity patterns, functional group transformations, and interaction with different reagents, are crucial for their application in organic synthesis. For example, the chemoselective benzylation of aldehydes using Lewis base activated boronate nucleophiles highlights the versatility and reactivity of boronic esters in synthetic chemistry (Hollerbach & Barker, 2018).

科学研究应用

不对称合成和催化

2-甲氧羰基-3,4-二氢-2H-苯并吡喃-6-硼酸皮纳科酯在铑催化加成反应中被用于不对称合成,表现出高水平的对映选择性。这一过程对于生产对映富集化合物至关重要,例如β,γ-二芳基取代的γ-丁内酯,在药物化学中具有潜在的生物活性。直接在这些反应中使用皮纳科醇硼酸酯衍生物突显了它们在促进复杂有机合成中的重要性(Chang Zhang & J. Yun, 2013)。

聚合物科学

在聚合物科学领域,这种化合物在具有硼酸(酯)基团的π-共轭聚合物的合成中发挥着至关重要的作用。采用Suzuki-Miyaura偶联聚合技术可以制备高分子量聚合物,这些聚合物可以进一步进行修改,用于材料科学中的各种应用,包括电子学和光子学。这展示了该化合物在构建具有定制性能的先进聚合材料方面的多功能性(Masataka Nojima et al., 2016)。

立体选择性有机转化

该化合物还在立体选择性有机转化中起着关键作用,使乙烯硼酸皮纳科酯转化为乙烯碘化物。这种转化对于创建具有定义立体化学的化合物至关重要,这在药物开发和生物活性分子合成中至关重要(S. Stewart & A. Whiting, 1995)。

交叉偶联反应

此外,这种硼酸酯在交叉偶联反应中起着关键作用,促进了从硼酸或硼酸皮纳科酯合成叔丁基酯。这种方法展示了该化合物在有效地连接硼酸衍生物以产生有机和药物化学中感兴趣的化合物方面的实用性(Xinjian Li et al., 2014)。

分析挑战与解决方案

在分析化学中,皮纳科硼酸酯的稳定性和溶解性带来了重大挑战。已经开发了创新的分析方法来稳定和充分溶解这些化合物以进行纯度分析,突显了在制药和化学研究中使用硼酸酯衍生物的复杂性(Q. Zhong et al., 2012)。

作用机制

The mechanism of action of this compound involves a radical approach for the catalytic protodeboronation of alkyl boronic esters . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .

未来方向

属性

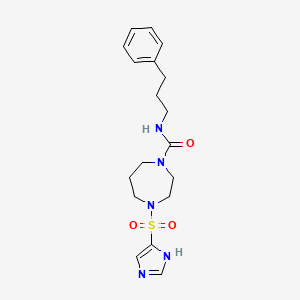

IUPAC Name |

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-chromene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO5/c1-16(2)17(3,4)23-18(22-16)12-7-9-13-11(10-12)6-8-14(21-13)15(19)20-5/h7,9-10,14H,6,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAVBWTVGGULEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(CC3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxycarbonyl-3,4-dihydro-2H-benzopyran-6-boronic acid pinacol ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2488112.png)

![N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide](/img/structure/B2488116.png)

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-(2-fluorophenyl)propan-1-one](/img/structure/B2488119.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)